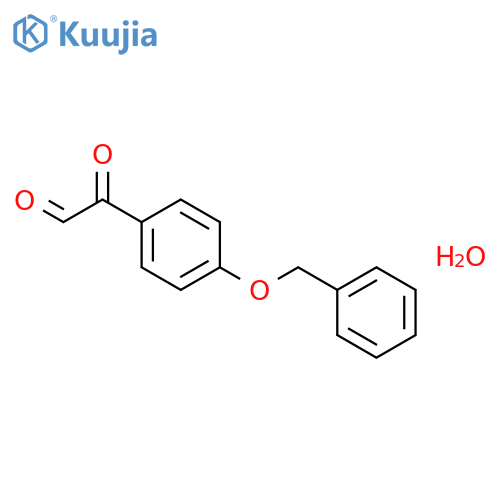Cas no 63846-62-8 (4-Benzyloxyphenylglyoxal hydrate)

63846-62-8 structure
商品名:4-Benzyloxyphenylglyoxal hydrate
4-Benzyloxyphenylglyoxal hydrate 化学的及び物理的性質
名前と識別子
-
- 4-Benzyloxyphenylglyoxal hydrate
- 2-oxo-2-(4-phenylmethoxyphenyl)acetaldehyde,hydrate
- AKOS016004487
- DTXSID60661712
- 4-BENZYLOXYPHENYLGLYOXALHYDRATE
- 2-oxo-2-(4-phenylmethoxyphenyl)acetaldehyde;hydrate
- [4-(Benzyloxy)phenyl](oxo)acetaldehyde--water (1/1)
- 2-(4-(BENZYLOXY)PHENYL)-2-OXOACETALDEHYDE HYDRATE
- 63846-62-8
- CS-0358656
- A834556
- AB48688
-
- インチ: InChI=1S/C15H12O3.H2O/c16-10-15(17)13-6-8-14(9-7-13)18-11-12-4-2-1-3-5-12;/h1-10H,11H2;1H2
- InChIKey: ATAHXZNJDSHRSA-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)C=O.O
計算された属性
- せいみつぶんしりょう: 258.08900
- どういたいしつりょう: 258.08920892g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 274
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 44.4Ų
じっけんとくせい
- PSA: 66.76000
- LogP: 1.75900
4-Benzyloxyphenylglyoxal hydrate セキュリティ情報
4-Benzyloxyphenylglyoxal hydrate 税関データ
- 税関コード:2915900090
- 税関データ:
中国税関コード:
2915900090概要:
2915900090.その他の飽和無環モノカルボン酸及びその酸無水物(酸ハロゲン化/過酸素)化学品/過酸素酸及びそのハロゲン化/硝化/スルホン化/硝化誘導体。付加価値税:17.0%。税金還付率:9.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
2915900090他の飽和無環モノカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、そのハロゲン化、スルホン化、硝化または亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:5.5% General tariff:30.0%
4-Benzyloxyphenylglyoxal hydrate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P00EDDB-500mg |
4-BENZYLOXYPHENYLGLYOXAL HYDRATE |
63846-62-8 | 97% | 500mg |
$213.00 | 2024-04-22 | |
| Alichem | A019108023-1g |
4-Benzyloxyphenylglyoxal hydrate |
63846-62-8 | 95% | 1g |
$400.00 | 2023-09-01 | |
| Aaron | AR00EDLN-500mg |
4-Benzyloxyphenylglyoxal hydrate |
63846-62-8 | 97% | 500mg |
$240.00 | 2025-02-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1429326-1g |
2-(4-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate |
63846-62-8 | 95% | 1g |
¥23424.00 | 2024-05-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1429326-250mg |
2-(4-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate |
63846-62-8 | 95% | 250mg |
¥8143.00 | 2024-05-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B51470-1g |
4-Benzyloxyphenylglyoxal hydrate |
63846-62-8 | 97% | 1g |
¥3009.0 | 2022-10-09 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B51470-0.5g |
4-Benzyloxyphenylglyoxal hydrate |
63846-62-8 | 97% | 0.5g |
¥2029.0 | 2022-10-09 | |
| 1PlusChem | 1P00EDDB-250mg |
4-BENZYLOXYPHENYLGLYOXAL HYDRATE |
63846-62-8 | 97% | 250mg |
$149.00 | 2024-04-22 | |
| Ambeed | A325753-1g |
4-Benzyloxyphenylglyoxal hydrate |
63846-62-8 | 95% | 1g |
$333.0 | 2024-08-02 | |
| Aaron | AR00EDLN-1g |
4-Benzyloxyphenylglyoxal hydrate |
63846-62-8 | 97% | 1g |
$353.00 | 2025-02-11 |
4-Benzyloxyphenylglyoxal hydrate 関連文献
-
1. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774
-
Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
-
Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395
-
Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
-
Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
63846-62-8 (4-Benzyloxyphenylglyoxal hydrate) 関連製品
- 54696-05-8(4-Benzyloxyacetophenone)
- 69736-33-0(2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate)
- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)
- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)
- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)
- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)
- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)
- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)
推奨される供給者
Amadis Chemical Company Limited
(CAS:63846-62-8)4-Benzyloxyphenylglyoxal hydrate

清らかである:99%
はかる:1g
価格 ($):300.0